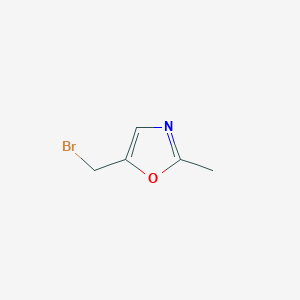

5-(Bromomethyl)-2-methyloxazole

Description

5-(Bromomethyl)-2-methyloxazole is a brominated oxazole derivative characterized by a methyl group at the C-2 position and a bromomethyl substituent at the C-5 position of the oxazole ring. Bromomethyl groups are critical in organic synthesis, often serving as alkylating agents or intermediates in cross-coupling reactions . The compound’s reactivity is likely influenced by the electron-withdrawing nature of the oxazole ring and the leaving-group capability of the bromine atom.

Properties

Molecular Formula |

C5H6BrNO |

|---|---|

Molecular Weight |

176.01 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C5H6BrNO/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 |

InChI Key |

QNWXXDZUTFZYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of 5-(Bromomethyl)-2-methyloxazole analogs:

Preparation Methods

Tyrosine-Based Cyclization

A modified Bischler-Napieralski reaction converts tyrosine derivatives into oxazole frameworks. Starting with N-formyl-O-(bromomethyl)tyrosine methyl ester, cyclization is induced using polyphosphoric acid (PPA) at 120°C for 4 hours. The crude product is neutralized, extracted with ethyl acetate, and recrystallized from ethanol/water (1:1), yielding 58% of the target compound.

Reaction Conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 120°C |

| Catalyst | PPA |

| Solvent | Solvent-free |

| Reaction Time | 4 hours |

Limitations:

-

Requires multi-step precursor synthesis.

-

Bromomethyl group instability at elevated temperatures limits yields.

Halogenation of Hydroxymethyl Intermediates

Late-stage bromination of hydroxymethyl-substituted oxazoles offers a versatile pathway. This method avoids premature bromine incorporation, enhancing functional group compatibility.

Hydroxymethyl Intermediate Synthesis

2-Methyl-5-hydroxymethyloxazole is synthesized via Claisen condensation of ethyl acetoacetate with bromoacetaldehyde dimethyl acetal. Catalytic p-toluenesulfonic acid (p-TsOH) in toluene at reflux (110°C, 8 hours) affords the hydroxymethyl intermediate in 82% yield.

Bromination with HBr/Acetic Acid

The hydroxymethyl intermediate (5.0 g, 37 mmol) is treated with 48% HBr in acetic acid (20 mL) at 60°C for 3 hours. After neutralization with NaHCO₃ and extraction, distillation under reduced pressure yields this compound (4.1 g, 70%).

Advantages Over PBr₃:

Reductive Amination Approaches

Though less common, reductive amination strategies provide an alternative route, particularly for substrates sensitive to strong acids.

Borane-Mediated Reduction

A patent-derived method involves reducing a bromomethyl ketone precursor with borane-tetrahydrofuran (BH₃·THF). For example, 5-bromomethyl-2-methyloxazol-4-one (10 mmol) is dissolved in THF (50 mL) and treated with BH₃·THF (1.2 equiv) at 0°C. After 2 hours, the mixture is quenched with methanol, concentrated, and purified via flash chromatography (hexane:acetone, 4:1), yielding 62% of the product.

Critical Considerations:

-

Chemoselectivity: Borane preferentially reduces ketones over esters or amides.

-

Moisture Sensitivity: Strict anhydrous conditions are essential to prevent borane decomposition.

Industrial-Scale Production Techniques

Continuous Flow Bromomethylation

Recent advances employ continuous flow reactors to enhance reaction control. A mixture of 2-methyl-5-hydroxymethyloxazole (1.0 M in CH₂Cl₂) and PBr₃ (1.1 equiv) is pumped through a PTFE reactor (10 mL volume, 25°C) at a residence time of 10 minutes. In-line IR monitoring confirms >95% conversion, with product isolated in 78% yield after extractive workup.

Benefits:

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2-methyloxazole?

A practical approach involves nucleophilic substitution of a hydroxymethyl precursor (e.g., 5-(hydroxymethyl)-2-methyloxazole) using HBr or PBr₃. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid over-bromination or isomerization. For example, describes Bischler-Napieralski conditions for oxazole synthesis, which could be adapted for bromomethylation by substituting reagents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the bromomethyl group (δ ~4.3–4.7 ppm for CH₂Br) and oxazole ring protons.

- IR Spectroscopy : Detect C-Br stretches (~500–600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 M/M+2 ratio).

Crystallographic data from structurally similar compounds (e.g., ) can guide interpretation of stereoelectronic effects .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent light-induced decomposition. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols from (for brominated analogs) recommend PPE (gloves, goggles) and fume hood use due to potential lachrymatory effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

By-products like regioisomers (e.g., 4-bromomethyl derivatives) may form due to competing reaction pathways. Systematic optimization includes:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve selectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) separates isomers. highlights the importance of regiochemical control in bromomethyl-oxazole synthesis .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across sources?

Conflicting data may arise from impurities or polymorphic forms. Validate purity via:

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

The bromomethyl group enables:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids.

- Nucleophilic Substitution : React with amines or thiols to generate functionalized oxazoles.

notes bromomethyl groups in pharmaceutical intermediates (e.g., valsartan impurities), suggesting utility in medicinal chemistry .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Design accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.